3-(5-benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Overview
Description
3-(5-Benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The benzyl group is then introduced through a subsequent reaction with benzyl chloride or benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: : The compound can be reduced to form simpler derivatives.
Substitution: : The triazino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Benzaldehyde, Benzoic acid
Reduction: : Reduced benzimidazole derivatives
Substitution: : Substituted triazino derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-(5-benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 3-(5-benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: : These compounds share a similar core structure and are used in various pharmaceutical applications.
Triazino derivatives: : These compounds contain the triazino group and are known for their diverse biological activities.
Uniqueness
3-(5-Benzyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid stands out due to its unique combination of the benzimidazole and triazino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-benzyl-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(25)11-10-14-18(26)20-19-22(12-13-6-2-1-3-7-13)15-8-4-5-9-16(15)23(19)21-14/h1-9H,10-12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYCXZYQHUYERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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